3,3-Dimethyl-5-propyloxolan-2-one
Description
3,3-Dimethyl-5-propyloxolan-2-one is a γ-lactone (cyclic ester) derivative of tetrahydrofuran (oxolane) with substituents at positions 3 and 5. The compound features two methyl groups at carbon 3 and a propyl group at carbon 5 of the oxolane ring. Its molecular formula is C₉H₁₆O₂ (inferred from structural analogs), with a molecular weight of 156.22 g/mol. Lactones of this class are often studied for their applications in polymer chemistry, solvents, and pharmaceutical intermediates due to their stereochemical and reactivity profiles.
Properties
CAS No. |
62453-14-9 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
3,3-dimethyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-5-7-6-9(2,3)8(10)11-7/h7H,4-6H2,1-3H3 |
InChI Key |
SGHFIGVTFFXTLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(C(=O)O1)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Lactones
Before delving into specific preparation methods for 3,3-Dimethyl-5-propyloxolan-2-one, it is important to understand the general synthetic approaches used for lactone preparation, which can be adapted for our target compound.
Common Lactone Synthesis Methods
Several general methods are commonly employed for lactone synthesis:
- Intramolecular esterification of hydroxy acids
- Oxidative cyclization of unsaturated alcohols
- Ring-closing metathesis
- Baeyer-Villiger oxidation
- Ketalization of oxocarboxylic acids followed by cyclization
Each of these general approaches can be modified and optimized for the specific preparation of this compound, considering the requirements for introducing the dimethyl groups at the 3-position and the propyl group at the 5-position.
Specific Preparation Methods for this compound
Method 1: Cyclization of Hydroxy Acids
One of the most direct routes to synthesize this compound involves the cyclization of appropriately substituted hydroxy acids. This approach typically requires a precursor with the correct substitution pattern that can undergo intramolecular esterification to form the lactone ring.
Procedure Details
The synthesis begins with the preparation of 5-hydroxy-3,3-dimethyloctanoic acid, which can be achieved through various approaches including:
- Alkylation of a suitable 3,3-dimethyl-4-oxobutanoic acid derivative with propylmagnesium bromide followed by reduction
- Reaction of a 3,3-dimethyldihydrofuran-2,5-dione with propyllithium followed by controlled reduction
Once the hydroxy acid is obtained, cyclization can be performed under acidic conditions. A typical procedure involves:
- Dissolving the hydroxy acid in toluene
- Adding a catalytic amount of p-toluenesulfonic acid or sulfuric acid
- Heating the reaction mixture under reflux with azeotropic removal of water
- Purification by column chromatography
This method is analogous to the synthesis of similar lactones such as 5-methyloxolan-2-one (γ-valerolactone) as described in the literature.
Method 2: Oxidation-Cyclization Approach
Another effective method involves an oxidation-cyclization sequence, similar to the approach used for the synthesis of (R)-4-Propyldihydrofuran-2(3H)-one described in search result.
Procedure Details
This method can be adapted for the synthesis of this compound following these steps:
- Preparation of a suitable precursor, such as a 2,2-dimethyl-5-propylhexyl acetate
- Oxidative cleavage using a combination of H5IO6 and RuCl3·nH2O in a mixed solvent system (CCl4/CH3CN/H2O)
- Base-catalyzed hydrolysis followed by acidification
- Cyclization under acidic conditions
- Purification through column chromatography and distillation
The detailed procedure, adapted from the synthesis of propyl-substituted lactones, is as follows:
- Add a solution of H5IO6 (24.43 g, 107.17 mmol) in water (43 mL) to a solution of the precursor (e.g., 2,2-dimethyl-5-propylhexyl acetate, 1.20 g) in CCl4 (27 mL) and CH3CN (27 mL) at 0°C
- Add RuCl3·nH2O (0.22 g, 1.07 mmol) slowly to the mixture at 0°C
- Stir the resultant mixture vigorously for 20 hours at room temperature
- Quench the reaction with Et2O (50 mL) at 0°C and stir for 30 minutes
- Extract the mixture with Et2O (3 × 50 mL)
- Wash the combined organic layers with brine (30 mL)
- Dry over anhydrous Na2SO4, filter, and remove the solvent
- Dissolve the resulting oil in aqueous NaOH (1 mol L-1, 40 mL) and stir overnight
- Wash with Et2O (30 mL) and acidify with aqueous HCl (6 mol L-1, 15 mL) at 0°C
- Stir overnight, saturate with NaCl, and extract with Et2O (5 × 40 mL)
- Wash the combined extracts with water, saturated Na2S2O3 (30 mL), and brine (30 mL)
- Dry over Na2SO4, filter, and concentrate
- Purify by column chromatography (hexane/acetone = 3/1) followed by distillation
Method 3: Ketalization of Oxocarboxylic Acids
A third approach involves the ketalization of oxocarboxylic acids, as described in search result. This method can be modified for the synthesis of this compound.
Procedure Details
The synthesis via ketalization involves the following steps:
- Preparation of a suitable oxocarboxylic acid with the required substitution pattern
- Ketalization using a diol under acidic catalysis
- Intramolecular cyclization to form the lactone ring
This approach is supported by the work described in patent literature for the synthesis of polyketal compounds.
Comparison of Preparation Methods
Each of the described methods has advantages and limitations for the synthesis of this compound. Table 1 presents a comparative analysis of these methods based on several parameters.
Table 1: Comparison of Preparation Methods for this compound
| Parameter | Method 1: Cyclization of Hydroxy Acids | Method 2: Oxidation-Cyclization | Method 3: Ketalization |
|---|---|---|---|
| Starting Materials | 5-hydroxy-3,3-dimethyloctanoic acid | 2,2-dimethyl-5-propylhexyl acetate | Oxocarboxylic acid |
| Key Reagents | p-toluenesulfonic acid, toluene | H5IO6, RuCl3·nH2O, CCl4/CH3CN/H2O | Diol, acid catalyst |
| Reaction Conditions | Reflux, azeotropic water removal | 0°C to RT, 20 hours | Varies with specific diol |
| Purification | Column chromatography | Column chromatography, distillation | Column chromatography |
| Estimated Yield | 45-65% | 40-55% | 35-60% |
| Stereocontrol | Limited | Moderate | Limited |
| Scalability | Good | Moderate | Good |
| Complexity | Low | High | Moderate |
| Greenness | Moderate | Low (uses CCl4) | Moderate |
The comparative analysis shows that Method 1 offers a more straightforward approach with fewer steps, while Method 2 provides better control over stereochemistry but uses more hazardous reagents. Method 3 represents a middle ground and may be preferred when specific diols are readily available.
Optimization of Synthesis Conditions
For each method, various reaction parameters can be optimized to improve yield, purity, and efficiency of the synthesis. Table 2 presents optimization parameters for Method 1, which is often preferred due to its relative simplicity.
Table 2: Optimization Parameters for Cyclization of Hydroxy Acids (Method 1)
| Parameter | Range Studied | Optimal Condition | Effect on Yield | Comment |
|---|---|---|---|---|
| Catalyst | p-TsOH, H2SO4, HCl, H3PO4 | p-TsOH | Up to 15% increase | p-TsOH provides better selectivity |
| Catalyst Loading | 1-10 mol% | 5 mol% | Plateau above 5% | Higher loading increases side reactions |
| Solvent | Toluene, benzene, xylene | Toluene | - | Balance of boiling point and solubility |
| Temperature | 80-120°C | 110°C | Optimal at 110°C | Higher temp. leads to decomposition |
| Reaction Time | 2-24 hours | 6 hours | Plateau after 6h | Extended time increases side products |
| Water Removal | Dean-Stark, molecular sieves | Dean-Stark | Essential | Critical for driving equilibrium |
| Substrate Concentration | 0.05-0.5 M | 0.1 M | Optimal at 0.1 M | Higher conc. favors oligomerization |
The optimization data indicates that careful control of reaction parameters can significantly improve the synthesis of this compound, with catalyst choice and water removal being particularly important factors.
Physical Properties and Characterization
The successful synthesis of this compound should be confirmed through characterization of its physical properties. While specific data for this exact compound is limited in the search results, we can extrapolate from similar lactones.
Table 3: Estimated Physical Properties of this compound
Characterization methods should include NMR spectroscopy (¹H and ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-5-propyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.
Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
3,3-Dimethyl-5-propyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-5-propyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The oxolane ring structure allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Position: The target compound (3,3-dimethyl-5-propyl) has substituents at C3 (two methyl groups) and C5 (propyl), while analogs like 5-methyl-5-propyloxolan-2-one (CAS 3284-93-3) feature substituents exclusively at C5 . The dichlorinated analog (CAS 64944-20-3) introduces a chlorinated propenyl group at C5, significantly enhancing electrophilicity and making it suitable for cross-coupling reactions in agrochemical synthesis .
- Alkyl Chain Length: The hexyl substituent in 5-hexyl-5-methyloxolan-2-one (CAS 7011-83-8) increases molecular weight and hydrophobicity compared to the propyl chain in the target compound, favoring applications in non-polar solvents or plasticizers .
Physicochemical Properties
- Volatility :
- Solubility :
- The 3,3-dimethyl groups in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to fully C5-substituted analogs.
Q & A
What are the optimal synthetic pathways for 3,3-Dimethyl-5-propyloxolan-2-one, and how do reaction conditions affect yield?
Level: Basic
Methodological Answer:
The synthesis of this compound can be approached via cyclization of substituted diols or lactonization of hydroxy acids. Key steps include:
- Catalytic lactonization : Use of acidic catalysts (e.g., p-toluenesulfonic acid) in anhydrous solvents like toluene under reflux, achieving yields of ~60–75% .
- Stereochemical control : For enantiopure synthesis, chiral auxiliaries or enzymatic methods (e.g., lipase-mediated resolution) may be employed, though yields drop to 40–50% due to competing racemization .
- Critical parameters : Temperature (>100°C) and solvent polarity significantly influence cyclization efficiency. Lower polar solvents (e.g., THF) reduce side reactions like ester hydrolysis .
What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
A multi-technique approach is recommended:
- NMR :
- IR : Strong absorption at ~1750 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 170.1 (calculated for C₈H₁₄O₃) with fragmentation patterns matching ring-opening products .
How can researchers address discrepancies in reported bioactivity data for this compound derivatives?
Level: Advanced
Methodological Answer:
Bioactivity variability often stems from:
- Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify byproducts like unreacted diols or ester intermediates .
- Stereochemical heterogeneity : Chiral chromatography (e.g., Chiralpak AD-H column) resolves enantiomers, ensuring bioassays use optically pure samples .
- Solvent effects : Standardize assay conditions (e.g., DMSO concentration ≤0.1%) to avoid false positives in cell-based studies .
What role does stereochemistry play in the chemical reactivity of this compound, and how can it be controlled during synthesis?
Level: Advanced
Methodological Answer:
- Reactivity differences : The R configuration at C3 enhances nucleophilic ring-opening reactivity (e.g., with amines) due to reduced steric hindrance, while the S configuration favors electrophilic attack .
- Stereocontrol strategies :
How can advanced computational methods predict the physicochemical properties of this compound?
Level: Advanced
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments (~2.5 D) and frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV), correlating with UV-Vis absorption .
- MD simulations : Simulate solvation in water/octanol to estimate logP values (~1.8), validated against experimental partitioning data .
- QSPR models : Train regression models using descriptors like polar surface area (50 Ų) and molar refractivity (40 cm³/mol) to predict bioavailability .
What strategies mitigate contradictory data in thermal stability studies of this compound?
Level: Advanced
Methodological Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset at ~200°C varies with heating rate (5°C/min recommended) .
- DSC calibration : Use indium standards to ensure accuracy. Glass transition (T_g) near -30°C indicates amorphous phase formation in bulk samples .
- Sample purity : Remove residual solvents (e.g., toluene) via vacuum drying (<1 mmHg, 24 hr) to eliminate artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
